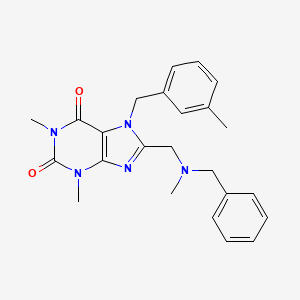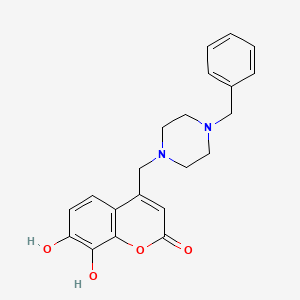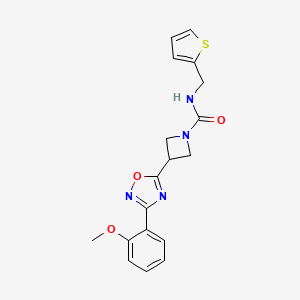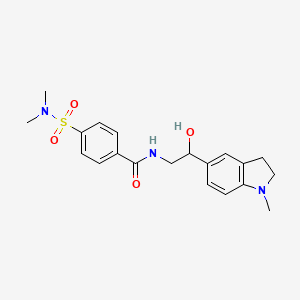![molecular formula C15H11Cl2N3 B2791270 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-83-9](/img/structure/B2791270.png)
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine” is a quinazoline derivative. It has a molecular formula of C15H11Cl2N3 and a molecular weight of 304.17 .
Synthesis Analysis
Quinazoline derivatives have drawn significant attention in the synthesis and bioactivities research . The synthesis of quinazoline derivatives can be categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20) .
Chemical Reactions Analysis
Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . The chemical modification of quinazoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 304.17 .
Scientific Research Applications
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine[(4-chlorophenyl)methyl]quinazolin-4-amine has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, it has been used in the synthesis of dyes and pigments, as well as other organic compounds.
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets .
Mode of Action
Quinazoline derivatives have been reported to exhibit a wide range of biopharmaceutical activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer effects .
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of physiological and pharmacological pathways .
Result of Action
Quinazoline derivatives have been reported to exhibit a wide range of biological activities .
Advantages and Limitations for Lab Experiments
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine[(4-chlorophenyl)methyl]quinazolin-4-amine has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively inexpensive and readily available. Additionally, the compound is water-soluble and can be easily synthesized in the laboratory. However, the compound is relatively unstable and can degrade over time. Additionally, the compound is toxic and should be handled with care.
Future Directions
The potential applications of 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine[(4-chlorophenyl)methyl]quinazolin-4-amine are vast and varied. Future research should focus on exploring the potential therapeutic applications of the compound, including its anti-inflammatory, anti-cancer, and antimicrobial properties. Additionally, further research should be conducted on the compound’s mechanism of action, as well as its potential toxicity and side effects. Finally, research should be conducted to explore the potential of the compound as a building block for the synthesis of other compounds.
Synthesis Methods
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine[(4-chlorophenyl)methyl]quinazolin-4-amine can be synthesized via the reaction of 4-chlorobenzaldehyde, 4-chloroaniline, and sodium nitrite in acetic acid. This reaction is typically carried out at room temperature and produces the desired product in high yields. This reaction is often referred to as the “Pfitzner-Moffatt reaction” and is a commonly used method for the synthesis of this compound[(4-chlorophenyl)methyl]quinazolin-4-amine.
Safety and Hazards
properties
IUPAC Name |
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)8-18-15-13-6-5-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFWKCGVGNJCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2791191.png)
![Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2791194.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2791195.png)
![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)






![ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate](/img/structure/B2791208.png)

![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)